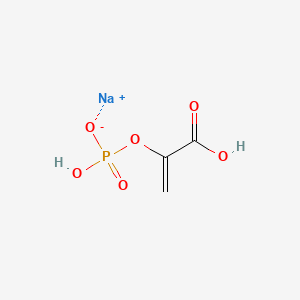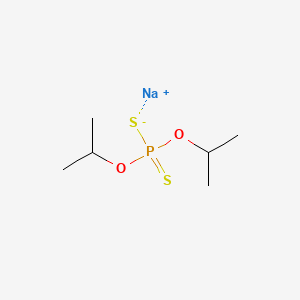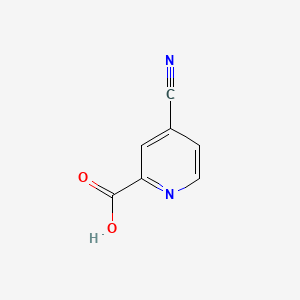
4-氰基吡啶-2-羧酸
描述
4-Cyanopyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Cyanopyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyanopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 4-氰基吡啶-2-羧酸已被用于共晶合成研究。研究人员利用该化合物与草酸、戊二酸和己二酸设计了共晶。 单晶X射线衍射分析证实了这些共晶的形成 .
共晶合成
总之,4-氰基吡啶-2-羧酸在共晶合成、有机化学、MOFs、光致发光材料、生物学研究和分析化学中发挥着至关重要的作用。 其广泛的应用凸显了它在科学研究中的重要性 . 如果您需要更多详细信息或有任何其他问题,请随时询问! 😊
作用机制
Target of Action
The primary target of 4-Cyanopyridine-2-carboxylic acid is nitrilases . Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds, yielding a carboxylic acid . They are widespread in nature and are both important components of metabolic pathways and a response to environmental factors such as natural or manmade nitriles .
Mode of Action
4-Cyanopyridine-2-carboxylic acid interacts with its targets, the nitrilases, through a process known as hydrolysis . This process involves the breakdown of a compound due to reaction with water, leading to the formation of a carboxylic acid .
Biochemical Pathways
The biochemical pathway affected by 4-Cyanopyridine-2-carboxylic acid involves the conversion of nitriles to carboxylic acids . This conversion is a crucial part of various metabolic functions in organisms . The downstream effects of this pathway include the generation of important hormones and formation of signaling molecules .
Result of Action
The molecular and cellular effects of 4-Cyanopyridine-2-carboxylic acid’s action involve the transformation of nitrile compounds into carboxylic acids . This transformation is facilitated by the nitrilase enzymes, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyanopyridine-2-carboxylic acid. For instance, the presence of nitriles in the environment can induce the expression of nitrilases, thereby affecting the action of 4-Cyanopyridine-2-carboxylic acid . .
生化分析
Biochemical Properties
4-Cyanopyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the hydrolysis of nitriles. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. The interaction between 4-Cyanopyridine-2-carboxylic acid and nitrilases involves the binding of the cyano group to the active site of the enzyme, leading to the formation of an intermediate that is subsequently hydrolyzed to produce the carboxylic acid .
Cellular Effects
The effects of 4-Cyanopyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, 4-Cyanopyridine-2-carboxylic acid can alter cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Cyanopyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as nitrilases, and inhibits or activates their activity. This binding interaction involves the formation of a covalent bond between the cyano group of 4-Cyanopyridine-2-carboxylic acid and the catalytic residues of the enzyme. This interaction leads to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyanopyridine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cyanopyridine-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Cyanopyridine-2-carboxylic acid has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Cyanopyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant harm. At high doses, 4-Cyanopyridine-2-carboxylic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
4-Cyanopyridine-2-carboxylic acid is involved in several metabolic pathways, particularly those related to the hydrolysis of nitriles. It interacts with enzymes such as nitrilases, which catalyze the conversion of nitriles to carboxylic acids and ammonia. This interaction affects the metabolic flux and levels of metabolites within the cell, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Cyanopyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 4-Cyanopyridine-2-carboxylic acid can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 4-Cyanopyridine-2-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These mechanisms ensure that 4-Cyanopyridine-2-carboxylic acid exerts its effects in the appropriate cellular context, influencing biochemical pathways and cellular processes .
属性
IUPAC Name |
4-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSIGRFONKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639996 | |
| Record name | 4-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640296-19-1 | |
| Record name | 4-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






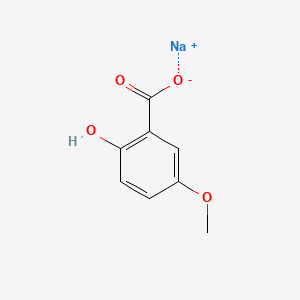
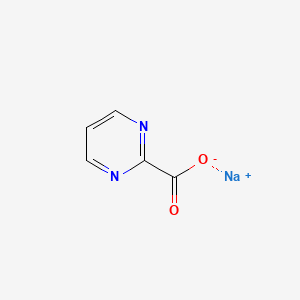

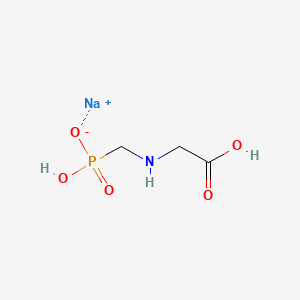
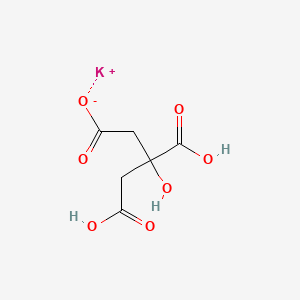
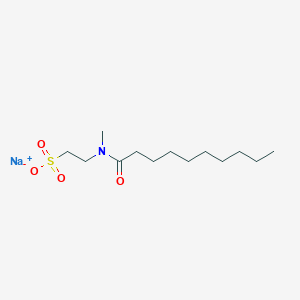
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
